

SB 242084 dihydrochloride binding affinity

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Compound of Interest

Compound Name: SB 242084 dihydrochloride

CAS No.: 1049747-87-6

Cat. No.: B1663566

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An In-Depth Technical Guide to the Binding Affinity of **SB 242084 Dihydrochloride**

Introduction

SB 242084 is a potent and selective antagonist for the serotonin 5-HT_{2C} receptor.^[1] Renowned for its high affinity and significant selectivity over other serotonin receptor subtypes and different neurotransmitter receptors, it serves as a critical tool in pharmacological research.^{[2][3]} This compound is brain-penetrant and has demonstrated anxiolytic-like activity in preclinical models without the sedative or hyperphagic side effects associated with less selective compounds.^{[2][3]} This guide provides a comprehensive overview of the binding affinity of SB 242084, detailing its quantitative binding parameters, the experimental protocols used for their determination, and the relevant signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of SB 242084 has been extensively characterized across a range of neurotransmitter receptors. The data consistently highlights its high affinity and selectivity for the 5-HT_{2C} receptor. The following tables summarize the key quantitative data from radioligand binding assays.

Table 1: SB 242084 Binding Affinity (pKi) for Serotonin (5-HT) Receptors

Receptor Subtype	pKi Value	Selectivity vs. 5-HT2C
5-HT2C	8.2 - 9.0[2][3][4][5][6]	-
5-HT2B	7.0[5][7]	~100-fold[3]
5-HT2A	6.8[5][7]	~158-fold[3]
5-HT1A	6.4[7]	>100-fold
5-HT1B	6.4[7]	>100-fold
5-HT1D	6.4[7]	>100-fold
5-HT1E	6.0[7]	>100-fold
5-HT7	6.1[7]	>100-fold
5-HT6	6.0[7]	>100-fold
5-HT1F	<6.1[7]	>100-fold
5-HT4	<5.5[7]	>100-fold

Table 2: SB 242084 Binding Affinity (pKi) for Other Receptors

Receptor Family	Receptor Subtype	pKi Value
Dopamine	D2	6.2[7]
	D3	6.2[7]
Adrenergic	α 1	<5.0[7]

Table 3: Functional Antagonism and In Vivo Efficacy

Assay Type	Parameter	Value
5-HT Stimulated PI Hydrolysis	pKb	9.3[3][5][8]
mCPP-induced Hypolocomotion	ID50 (i.p.)	0.11 mg/kg[3]
mCPP-induced Hypolocomotion	ID50 (p.o.)	2.0 mg/kg[3]

Experimental Protocols

The binding affinity and functional antagonism of SB 242084 are determined using standardized and robust in vitro assays.

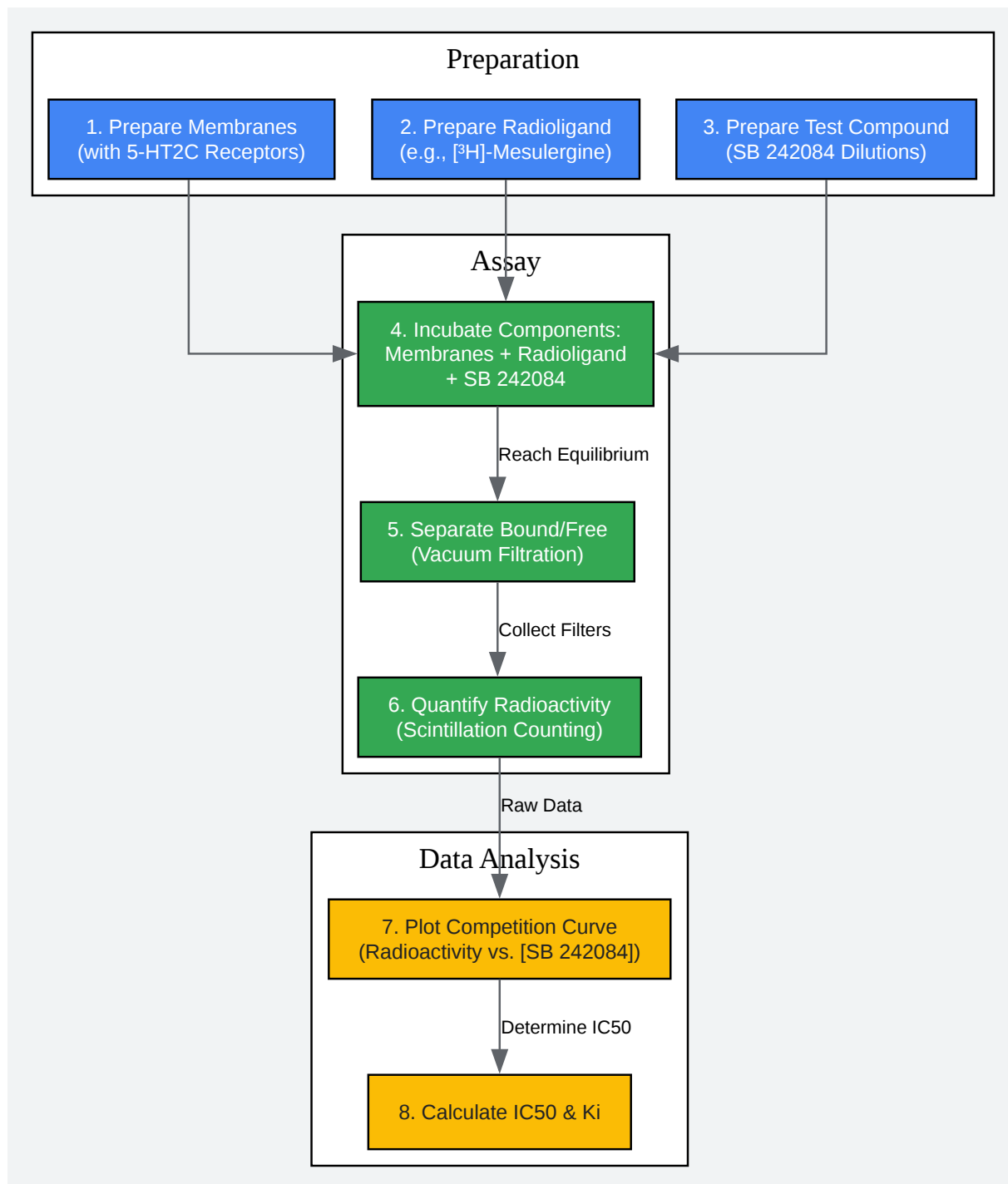
Radioligand Binding Assay (Competitive)

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a receptor.[9] A competitive binding assay is used to determine the inhibition constant (K_i) of an unlabeled compound (SB 242084) against a radiolabeled ligand with known affinity for the target receptor.

Methodology:

- **Membrane Preparation:** Tissues or cells expressing the receptor of interest (e.g., cloned human 5-HT_{2C} receptors expressed in SH-SY5Y cells) are homogenized and centrifuged to isolate cell membranes.[10] The final membrane pellet is resuspended in an appropriate assay buffer.
- **Assay Incubation:** In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-mesulergine for 5-HT_{2C}) and varying concentrations of the unlabeled test compound, SB 242084.[9]
- **Equilibrium & Separation:** The plate is incubated to allow the binding to reach equilibrium. Subsequently, the contents of each well are rapidly filtered through a glass fiber filter using a cell harvester. This process separates the receptor-bound radioligand from the unbound radioligand.[9][10]

- **Quantification:** The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity. The radioactivity trapped on each filter is then measured using a scintillation counter.^[10]
- **Data Analysis:** The data are used to generate a competition curve, from which the IC₅₀ (the concentration of SB 242084 that inhibits 50% of the specific binding of the radioligand) is calculated. The K_i value is then determined using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.



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Caption: Workflow for a competitive radioligand binding assay.

Phosphatidylinositol (PI) Hydrolysis Assay

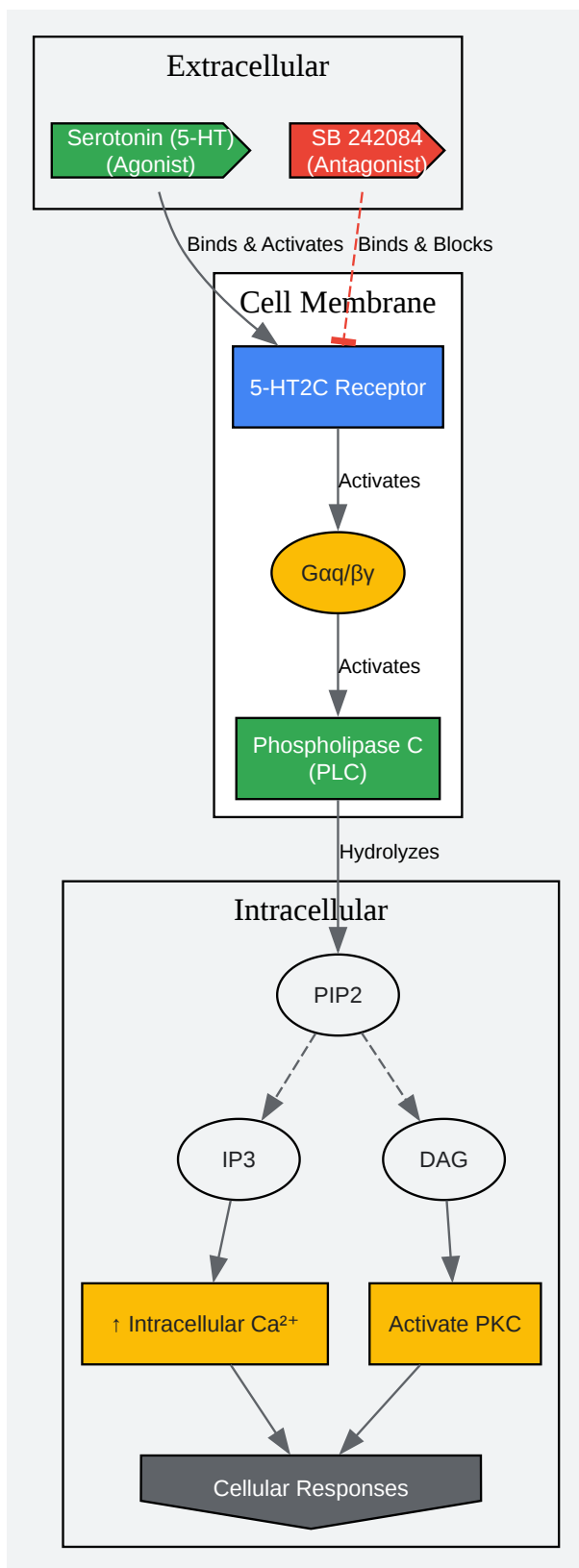
This is a functional assay used to determine a compound's antagonist activity at Gq-coupled receptors, such as the 5-HT_{2C} receptor. Activation of the 5-HT_{2C} receptor stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). The accumulation of inositol phosphates is measured as an indicator of receptor activation.

Methodology:

- **Cell Culture:** SH-SY5Y cells stably expressing the human 5-HT_{2C} receptor are cultured and seeded in multi-well plates.[\[3\]](#)
- **Radiolabeling:** The cells are incubated with [³H]-myo-inositol to radiolabel the cellular phosphoinositide pool.
- **Stimulation & Antagonism:** Cells are pre-incubated with various concentrations of the antagonist, SB 242084. Subsequently, they are stimulated with a fixed concentration of a 5-HT agonist (like serotonin) to induce PI hydrolysis.
- **Extraction & Measurement:** The reaction is stopped, and the water-soluble inositol phosphates are extracted. The amount of [³H]-inositol phosphates is quantified using a scintillation counter.
- **Data Analysis:** The ability of SB 242084 to inhibit the agonist-induced accumulation of inositol phosphates is measured. The data are used to calculate the functional antagonist constant (pK_b). SB 242084 demonstrates competitive antagonism with a pK_b of 9.3 in this assay.[\[3\]](#)[\[5\]](#)[\[8\]](#)

Signaling Pathway Visualization

The 5-HT_{2C} receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gα_q subunit. The following diagram illustrates this signaling pathway and the point of inhibition by SB 242084.



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References

- 1. SB-242084 - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. SB 242084, a selective and brain penetrant 5-HT_{2C} receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ≥98% (HPLC), 5-HT_{2C} receptor antagonist, solid | Sigma-Aldrich [sigmaaldrich.com]
- 5. um.edu.mt [um.edu.mt]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SB 242084 hydrochloride, 5-HT_{2C} antagonist (CAS 1260505-34-7) | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
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